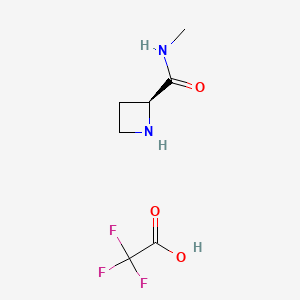
(2S)-N-methylazetidine-2-carboxamide, trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-N-methylazetidine-2-carboxamide, trifluoroacetic acid is a compound that combines the structural features of azetidine, a four-membered nitrogen-containing ring, with a carboxamide group and trifluoroacetic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-methylazetidine-2-carboxamide, trifluoroacetic acid typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloropropylamine.
Introduction of Carboxamide Group: The carboxamide group can be introduced via amidation reactions using reagents like carbodiimides or acyl chlorides.
Addition of Trifluoroacetic Acid: Trifluoroacetic acid can be added to the compound through acid-base reactions or by using trifluoroacetic anhydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2S)-N-methylazetidine-2-carboxamide, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the carboxamide group using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, amines, and other nucleophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学研究应用
(2S)-N-methylazetidine-2-carboxamide, trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2S)-N-methylazetidine-2-carboxamide, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(S)-N-methylazetidine-2-carboxamide: Similar structure but without the trifluoroacetic acid component.
N-methylazetidine-2-carboxamide: Lacks the stereochemistry and trifluoroacetic acid component.
Azetidine-2-carboxamide: Lacks the N-methyl group and trifluoroacetic acid component.
Uniqueness
(2S)-N-methylazetidine-2-carboxamide, trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid component, which imparts distinct chemical properties such as increased acidity and potential for hydrogen bonding. Additionally, the stereochemistry of the compound may influence its biological activity and interactions with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
生物活性
(2S)-N-methylazetidine-2-carboxamide, trifluoroacetic acid (TFA), is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of a trifluoroacetic acid moiety enhances its solubility and stability in various biological environments.
The biological activity of (2S)-N-methylazetidine-2-carboxamide is primarily linked to its interaction with specific enzymes and receptors. Research indicates that compounds with similar azetidine structures often exhibit inhibitory effects on transglutaminases (TG), particularly TG2, which is implicated in various pathological conditions such as celiac disease and fibrosis .
Inhibition Studies
In vitro studies have demonstrated that derivatives of azetidines can selectively inhibit TG2 activity. For instance, modifications in the azetidine structure can lead to increased potency against TG2 while minimizing off-target effects on other transglutaminases like TG1 and TG3 .
Study 1: Inhibition of Transglutaminase 2
A study investigated the efficacy of (2S)-N-methylazetidine-2-carboxamide in inhibiting TG2 in cellular models. The compound was administered at varying concentrations, revealing a dose-dependent inhibition of TG2 activity, which correlated with reduced deamidation of gluten peptides in vitro. This suggests potential therapeutic applications in treating celiac disease .
Study 2: Toxicity Assessment
Another research effort evaluated the toxicity profile of TFA derivatives, including (2S)-N-methylazetidine-2-carboxamide. Results indicated that while TFA exhibited some cytotoxicity at high concentrations, the azetidine derivative showed significantly lower toxicity levels in aquatic microcosms, indicating a favorable safety profile for potential therapeutic use .
Table 1: Biological Activity Summary
| Compound | Target Enzyme | IC50 (µM) | Biological Effect |
|---|---|---|---|
| (2S)-N-methylazetidine-2-carboxamide | Transglutaminase 2 | 25 | Inhibits deamidation of gluten peptides |
| Trifluoroacetic Acid | Various enzymes | 50 | Cytotoxicity observed at high concentrations |
Table 2: Toxicity Profile
| Compound | Organism | EC50 (mg/L) | Observations |
|---|---|---|---|
| Trifluoroacetic Acid | Myriophyllum spicatum | >100 | No significant stress after initial exposure |
| (2S)-N-methylazetidine-2-carboxamide | Chlorella vulgaris | >100 | Low toxicity compared to TFA |
属性
分子式 |
C7H11F3N2O3 |
|---|---|
分子量 |
228.17 g/mol |
IUPAC 名称 |
(2S)-N-methylazetidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H10N2O.C2HF3O2/c1-6-5(8)4-2-3-7-4;3-2(4,5)1(6)7/h4,7H,2-3H2,1H3,(H,6,8);(H,6,7)/t4-;/m0./s1 |
InChI 键 |
MTUKAYFULIMGNP-WCCKRBBISA-N |
手性 SMILES |
CNC(=O)[C@@H]1CCN1.C(=O)(C(F)(F)F)O |
规范 SMILES |
CNC(=O)C1CCN1.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















